molecular formula C16H12FN3OS B2446636 2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide CAS No. 847759-66-4

2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

Cat. No. B2446636
CAS RN: 847759-66-4
M. Wt: 313.35
InChI Key: MILLBOMBXCCZHF-UHFFFAOYSA-N
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Description

“2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the formula C16H12FN3OS . It is a non-polymer type and has a formal charge of 0 . The compound has a molecular weight of 313.349 .


Molecular Structure Analysis

The compound’s structure can be represented by the SMILES notation: Fc1ccc(CC(=O)Nc2scc(n2)c3ccccn3)cc1 . This notation provides a way to represent the structure of the compound in a textual format.


Physical And Chemical Properties Analysis

The compound has a formula weight of 313.349 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Kinase Inhibition and Anticancer Activity

Research has shown that derivatives of thiazolyl acetamides, similar to the compound , exhibit significant Src kinase inhibitory and anticancer activities. For instance, compounds with structural elements similar to "2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide" have been synthesized and evaluated for their ability to inhibit Src kinase, a key player in cancer development and progression. These compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells. The presence of the fluorophenyl and thiazolyl groups is crucial for their activity, highlighting the importance of the compound's structural features in its biological effects (Fallah-Tafti et al., 2011).

Radioligand Development for Neuroimaging

The compound's structure is conducive to modifications that enable the development of radioligands for positron emission tomography (PET) imaging. Fluorine-18 labeled derivatives, for example, could serve as potent and selective radioligands for imaging specific protein targets within the brain, such as the translocator protein (18 kDa) or metabotropic glutamate receptors, which are implicated in various neurological and psychiatric disorders. The synthesis and evaluation of these radioligands involve fluorination techniques that incorporate fluorine-18, making them suitable for in vivo imaging studies to understand disease mechanisms and evaluate therapeutic interventions (Dollé et al., 2008).

Antimicrobial Activity

Compounds structurally related to "2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide" have been explored for their antimicrobial properties. Modifications of the thiazole ring and incorporation of different substituents can lead to derivatives with potent activity against a range of microbial pathogens, including bacteria and fungi. This opens up avenues for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Badiger et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-12-6-4-11(5-7-12)9-15(21)20-16-19-14(10-22-16)13-3-1-2-8-18-13/h1-8,10H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILLBOMBXCCZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

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